Structural Differentiation from N-(4-Ethylphenyl)benzamide by Ortho-Amino Substituent
A key structural differentiator for 2-Amino-N-(4-ethyl-phenyl)-benzamide is the presence of an ortho-amino group on the benzamide ring, which is absent in the simpler analog N-(4-ethylphenyl)benzamide (C15H15NO) [1]. This additional functional group introduces an extra hydrogen bond donor and acceptor, increasing the polar surface area and modifying the molecule's overall interaction potential with biological targets. It also provides a reactive handle for further synthetic elaboration, a feature not available with the unsubstituted analog.
| Evidence Dimension | Molecular Formula and Functional Groups |
|---|---|
| Target Compound Data | C15H16N2O; Contains 2-amino group |
| Comparator Or Baseline | N-(4-ethylphenyl)benzamide; C15H15NO |
| Quantified Difference | Molecular weight difference of 15 g/mol (240.30 vs. 225.28); presence of amino group |
| Conditions | Chemical structure analysis |
Why This Matters
The ortho-amino group is essential for applications requiring a hydrogen-bonding moiety or a reactive site for further conjugation, distinguishing the target compound's utility from simpler benzamides for medicinal chemistry and probe development.
- [1] PubChem. 2-Amino-N-(4-ethyl-phenyl)-benzamide (CID 837420) and N-(4-ethylphenyl)benzamide. View Source
